molecular formula C15H19NO4 B5134673 methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate

methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate

Cat. No.: B5134673
M. Wt: 277.31 g/mol
InChI Key: VRTUBJCBOFROFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate is an organic compound with the molecular formula C15H19NO4 It is characterized by the presence of a benzoate ester, a cyclopentylamino group, and an oxoethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate typically involves the following steps:

    Formation of the benzoate ester: This can be achieved by reacting 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

    Introduction of the oxoethoxy group: This step involves the reaction of the benzoate ester with ethylene oxide under basic conditions to form the oxoethoxy derivative.

    Cyclopentylamino group addition: The final step involves the reaction of the oxoethoxy derivative with cyclopentylamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets. The cyclopentylamino group may interact with biological receptors or enzymes, modulating their activity. The ester and oxoethoxy groups can influence the compound’s solubility, stability, and overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate
  • Methyl 4-[2-(cyclopropylamino)-2-oxoethoxy]benzoate
  • Methyl 4-[2-(cyclobutylamino)-2-oxoethoxy]benzoate

Uniqueness

Methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate is unique due to the presence of the cyclopentylamino group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-15(18)11-6-8-13(9-7-11)20-10-14(17)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTUBJCBOFROFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.